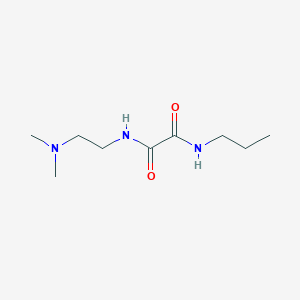

N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide is an organic compound that belongs to the class of oxalamides It is characterized by the presence of a dimethylaminoethyl group and a propyloxalamide group

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as n,n-dimethylethylenediamine , have been associated with both B and T cell mediated immunity

Mode of Action

It’s worth noting that similar compounds have been found to activate an adequate immune response capable of controlling primary and secondary infections . This suggests that N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide might interact with its targets to modulate immune responses, but this needs to be confirmed with further studies.

Biochemical Pathways

Given the potential immune-modulating effects of similar compounds , it’s possible that this compound could influence pathways related to immune cell activation and response

Result of Action

Based on the potential immune-modulating effects of similar compounds , it’s possible that this compound could influence immune cell function and responses to infection

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide typically involves the reaction of N-(2-(dimethylamino)ethyl)amine with propyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxalamic acids.

Reduction: Reduction reactions can convert the oxalamide group to amine groups.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxalamic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

Table 1: Reaction Types and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxides | Potassium permanganate, hydrogen peroxide |

| Reduction | Forms primary or secondary amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Involves nucleophilic substitution | Alkyl halides, acyl chlorides |

Biological Research

Probe for Biological Interactions

In biological studies, this compound can be utilized as a probe to investigate interactions between dimethylamino groups and biological macromolecules. Its ability to form hydrogen bonds and electrostatic interactions makes it a valuable tool for studying enzyme and receptor activities.

Case Study: Interaction with Enzymes

Research has shown that the dimethylamino group enhances the compound's affinity for specific enzymes, potentially leading to the development of enzyme inhibitors or activators. This property can be pivotal in drug discovery processes.

Medicinal Chemistry

Drug Development Potential

The structural characteristics of this compound suggest its applicability in medicinal chemistry. The compound's reactivity allows it to be tailored into drug candidates targeting specific receptors or enzymes.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide | Propyl substitution | Drug development for neurological disorders |

| N1-(tert-butyl)-N2-(3-(dimethylamino)phenyl)oxalamide | Tert-butyl group | Anticancer agents |

| N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide | Complex piperidine structure | Pain management drugs |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound can be employed in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other high-performance materials.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(2-(dimethylamino)ethyl)-N2,N2-dimethylethane-1,2-diamine

- N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethylethane-1,2-diamine

- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide

Uniqueness

N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxalamide group provides unique hydrogen bonding capabilities, while the dimethylaminoethyl group offers nucleophilic properties, making it versatile for various applications.

Actividad Biológica

N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which includes a dimethylamino group and a propyloxalamide moiety. The synthesis of this compound typically involves several steps:

- Formation of the Oxalamide Backbone : The oxalamide is synthesized from oxalic acid derivatives.

- Alkylation : The dimethylaminoethyl group is introduced via alkylation reactions using appropriate alkyl halides.

- Purification : The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several important effects:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:

- Staphylococcus aureus: MIC = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

- Pseudomonas aeruginosa: MIC = 128 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are critical for combating oxidative stress in biological systems. Various assays, such as DPPH and ABTS radical scavenging tests, have been used to evaluate its antioxidant capacity.

- DPPH Scavenging Activity :

- IC50 = 25 µg/mL

- ABTS Radical Scavenging Activity :

- IC50 = 30 µg/mL

These findings indicate that this compound can effectively neutralize free radicals, which may contribute to its protective effects in biological systems.

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Interaction : It is hypothesized that the dimethylamino group enhances binding affinity to certain receptors, modulating cellular responses.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative damage to cells, contributing to its antioxidant activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxalamides, including this compound. Results showed promising activity against multidrug-resistant strains .

- Antioxidant Evaluation : Another research article focused on the antioxidant properties of oxalamides, demonstrating that compounds with similar structures exhibited significant free radical scavenging activities .

- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes/receptors, providing insights into its potential pharmacological mechanisms .

Propiedades

IUPAC Name |

N'-[2-(dimethylamino)ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-4-5-10-8(13)9(14)11-6-7-12(2)3/h4-7H2,1-3H3,(H,10,13)(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZGULNSCIBXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.